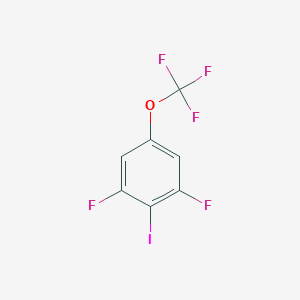

1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene

Description

BenchChem offers high-quality 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5IO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZUKLHPOAJGEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene: A Methodological Guide to Directed Ortho-Metalation

Executive Summary

The compound 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (CAS 2384319-66-6) is a highly specialized, polyhalogenated building block utilized extensively in advanced pharmaceutical drug discovery and agrochemical development. The presence of the trifluoromethoxy (

This technical whitepaper outlines the definitive synthetic route for this compound, leveraging a highly regioselective Directed Ortho-Metalation (DoM) strategy, followed by electrophilic trapping.

Mechanistic Rationale and Regioselectivity (Causality)

The synthesis begins with the commercially available precursor 1,3-difluoro-5-(trifluoromethoxy)benzene (CAS 1404194-50-8)[1].

In a standard unsubstituted benzene ring, deprotonation is highly unfavorable. However, the two fluorine atoms at the C1 and C3 positions exert a profound, synergistic electron-withdrawing inductive (

By utilizing a strong organolithium base such as n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), the C2 proton is selectively abstracted to form a transient 2-lithio intermediate. Maintaining strict cryogenic control is an absolute necessity; allowing the temperature to rise before the electrophile is introduced will cause the intermediate to expel lithium fluoride (

Fig 1. Directed ortho-metalation and electrophilic iodination pathway.

Quantitative Data & Stoichiometry

To ensure complete conversion while minimizing poly-iodination or side reactions, a slight excess of both the base and the electrophile is utilized.

| Reagent | Role | MW ( g/mol ) | Eq. | Amount | Vol/Mass |

| 1,3-Difluoro-5-(trifluoromethoxy)benzene | Starting Material | 198.09 | 1.00 | 10.0 mmol | 1.98 g |

| n-Butyllithium (2.5 M in hexanes) | Strong Base | 64.06 | 1.05 | 10.5 mmol | 4.20 mL |

| Iodine ( | Electrophile | 253.81 | 1.10 | 11.0 mmol | 2.79 g |

| Tetrahydrofuran (THF, Anhydrous) | Solvent | 72.11 | - | - | 25.0 mL |

| Quenching Agent | 158.11 | Excess | - | 15.0 mL |

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system . At each critical juncture, specific physical observations confirm the success of the chemical transformation, allowing the scientist to proceed with confidence.

Step 1: System Preparation and Purge

-

Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with inert Argon gas. Repeat this cycle three times.

-

Causality: Organolithium reagents are violently reactive with moisture. Even trace amounts of water will protonate the n-BuLi, destroying the reagent and generating butane gas, which severely depresses the reaction yield.

Step 2: Cryogenic Lithiation

-

Inject 15.0 mL of anhydrous THF and 1.98 g (10.0 mmol) of 1,3-difluoro-5-(trifluoromethoxy)benzene into the flask.

-

Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

-

Using a syringe pump, add 4.20 mL of n-BuLi (2.5 M in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C[3].

-

Self-Validation Checkpoint: Monitor the internal thermometer. A transient micro-exotherm (a temperature spike of 2–4 °C) should be observed as each drop of n-BuLi reacts. If no temperature fluctuation occurs, the n-BuLi titer may be degraded.

-

Stir the mixture at -78 °C for 30 minutes to ensure complete metalation.

Step 3: Electrophilic Trapping

-

In a separate, flame-dried vial, dissolve 2.79 g (11.0 mmol) of elemental iodine (

) in 10.0 mL of anhydrous THF. -

Add the deep purple iodine solution dropwise to the lithiated mixture at -78 °C over 20 minutes[4].

-

Self-Validation Checkpoint: As the deep purple iodine solution contacts the reaction mixture, it will immediately decolorize to a pale yellow/colorless state. This rapid color dissipation is visual confirmation that the highly reactive aryl lithium species is successfully trapping the electrophile. Once the aryl lithium is fully consumed, the mixture will retain a persistent brown/yellow tint from the slight excess of iodine.

-

Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

Step 4: Quenching and Product Isolation

-

Quench the reaction by slowly adding 15.0 mL of saturated aqueous sodium thiosulfate (

). -

Causality: Thiosulfate specifically reduces the unreacted electrophilic iodine (

) into water-soluble iodide ions ( -

Self-Validation Checkpoint: The organic layer will transition from a brownish tint to completely clear/colorless, confirming the neutralization of all excess oxidants.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 20 mL).

-

Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (

), filter, and concentrate under reduced pressure. -

Purify the crude oil via silica gel flash chromatography (eluting with 100% hexanes) to yield the pure 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene as a clear liquid.

Fig 2. Step-by-step experimental workflow for the synthesis.

References

-

Kobe University Repository. "Trapping of Transient Organolithium Compounds". Available at:[Link]

-

Beilstein Journal of Organic Chemistry. "Supporting Information: Synthesis and reactivity of azole-based iodazinium salts". Available at:[Link]

Sources

A Comprehensive Technical Guide to 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene: A Key Building Block for Advanced Pharmaceutical Scaffolds

Executive Summary

This guide provides an in-depth technical overview of 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene, a highly functionalized aromatic building block with significant potential in medicinal chemistry and drug development. The strategic placement of fluorine, iodine, and a trifluoromethoxy group on the benzene ring imparts unique physicochemical properties and versatile reactivity, making it an invaluable intermediate for the synthesis of complex molecular architectures. This document covers the compound's core properties, offers a detailed, field-proven synthetic methodology, explores its reactivity in key cross-coupling reactions, discusses its applications, and provides essential safety and handling protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their research endeavors.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine-containing moieties into small molecules is a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The trifluoromethoxy (-OCF3) group, in particular, is increasingly utilized as a bioisostere for other functional groups, offering a way to modulate electronic properties and enhance membrane permeability.[1][3]

1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (CAS Number: 2384319-66-6 ) is a prime example of a building block designed to exploit these advantages.[4] Its structure is notable for several key features:

-

An Iodine Substituent: The iodine atom serves as a versatile handle for a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile introduction of diverse molecular fragments.[5]

-

Ortho and Para Fluorine Atoms: The two fluorine atoms significantly influence the electronic nature of the aromatic ring, increasing its oxidative stability and modulating the reactivity of the other substituents.

-

A Trifluoromethoxy Group: This strongly electron-withdrawing group enhances the metabolic stability of the molecule and can improve its pharmacokinetic profile.[1]

This combination of features makes 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene a highly sought-after intermediate for the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in synthesis. The table below summarizes the key data for 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene.

| Property | Value | Reference |

| CAS Number | 2384319-66-6 | [4] |

| Molecular Formula | C₇H₂F₅IO | |

| Molecular Weight | 323.99 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Purity | ≥98% (typical) |

While detailed, publicly available spectroscopic data for this specific molecule is limited, data for structurally similar compounds can provide valuable insights. For example, the ¹H NMR spectrum of 1,3-difluoro-5-iodobenzene shows characteristic multiplets in the aromatic region, with coupling to the fluorine atoms.[6] For 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene, one would expect to see a complex splitting pattern for the two aromatic protons due to coupling with each other and the two fluorine atoms. The ¹⁹F NMR would show two distinct signals for the aromatic fluorines and a signal for the trifluoromethoxy group. Mass spectrometry would show a characteristic molecular ion peak and fragmentation pattern.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The proposed synthesis starts from the commercially available 1,3-difluoro-5-(trifluoromethoxy)benzene. The trifluoromethoxy group can act as a directing group for ortho-lithiation.

Caption: Proposed synthetic workflow for 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene.

Detailed Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on established chemical principles and requires optimization and validation in a laboratory setting.

Materials:

-

1,3-Difluoro-5-(trifluoromethoxy)benzene

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (I₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C. Add diisopropylamine, followed by the dropwise addition of n-BuLi. Stir the solution at -78 °C for 30 minutes to generate LDA.

-

Directed Ortho-Metalation: To the freshly prepared LDA solution at -78 °C, add a solution of 1,3-difluoro-5-(trifluoromethoxy)benzene in anhydrous THF dropwise. The choice of a strong, hindered base like LDA is crucial to deprotonate the position ortho to the directing group while minimizing nucleophilic attack on the aromatic ring. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Iodination: Prepare a solution of iodine in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The reaction is typically rapid. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine), water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene.

Reactivity and Applications in Cross-Coupling Reactions

The primary utility of 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene in synthetic chemistry lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive site for oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at this position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene can be coupled with a wide range of aryl and heteroaryl boronic acids or their esters to generate complex biaryl structures, which are common motifs in pharmaceuticals.[8][9]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2384319-66-6|1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene|BLD Pharm [bldpharm.com]

- 5. 103962-05-6 4-(Trifluoromethoxy)iodobenzen - EASTFINE [eastfine.net]

- 6. 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

The Fluorine Fortress: A Technical Guide to Polyfluorinated Aromatic Compounds

Executive Summary

Polyfluorinated aromatic compounds (PFAs) represent a pinnacle of stability and unique electronic behavior in organic chemistry. Characterized by the exhaustive substitution of hydrogen with fluorine, these molecules exhibit the "Perfluoro Effect"—a phenomenon where the high electronegativity and low polarizability of fluorine invert standard reactivity patterns. This guide provides a technical deep-dive into their discovery, the counter-intuitive rules of their reactivity (specifically Nucleophilic Aromatic Substitution,

Part 1: The Dawn of Organofluorine Chemistry (1940s–1960s)

The Manhattan Project Legacy

Before the 1940s, organofluorine chemistry was a hazardous niche. The demand for uranium hexafluoride (

The Race for Hexafluorobenzene ( )

The synthesis of hexafluorobenzene was the "holy grail" of mid-century fluorine chemistry. It was achieved almost simultaneously by two rival British groups using fundamentally different approaches.

-

The Birmingham Method (Tatlow, 1959): J.C. Tatlow at the University of Birmingham utilized Cobalt(III) Fluoride (

), a powerful fluorinating agent developed during the war.-

Protocol: Benzene was passed over a heated bed of

to yield a mixture of polyfluorocyclohexanes. Subsequent dehydrofluorination with alkali metals restored the aromaticity, yielding

-

-

The Manchester Method (Haszeldine, 1950s): R.N. Haszeldine at UMIST pioneered a pyrolytic approach.

-

Protocol: Tribromofluoromethane (

) was subjected to high-temperature pyrolysis. The free-radical dimerization and cyclization provided

-

-

The Industrial "Halex" Route (Modern Standard): Today,

is synthesized via the Halogen Exchange (Halex) reaction. Hexachlorobenzene (

Figure 1: Historical and modern synthetic pathways to Hexafluorobenzene.

Part 2: The Rules of Engagement ( )

The Inversion of Electrophilic Logic

Unlike benzene, which is electron-rich and undergoes Electrophilic Aromatic Substitution (

The "Para-Preference" Paradox

A critical aspect of polyfluoroarene chemistry is regioselectivity. When a nucleophile attacks a pentafluorobenzene derivative (

Mechanistic Explanation:

-

The Meisenheimer Complex: The rate-determining step is the formation of the anionic Meisenheimer intermediate.

-

Destabilization by Resonance (+R): Fluorine has a strong electron-donating resonance effect (

) involving its lone pairs. This effect destabilizes a negative charge if it lands on the carbon bearing the fluorine (due to electron-electron repulsion). -

Stabilization by Induction (-I): Fluorine stabilizes negative charge via induction.

-

The Verdict: The intermediate is most stable when the negative charge resides on the carbon atom that does not bear a fluorine (or bears the substituent with the weakest

effect).-

Attack Para to H: The negative charge delocalizes onto the ortho and para positions relative to the attack site. If the nucleophile attacks para to H, the negative charge lands on the carbon bearing H (and the two carbons ortho to the nucleophile). Since H has no

repulsion, this is the lowest energy pathway.

-

Figure 2: Regioselectivity in

Part 3: Breaking the Unbreakable – C-F Activation

While

Pioneers of Activation

-

The Oxidative Addition Challenge: Early work by Perutz and Milstein demonstrated that electron-rich, low-valent transition metals (Rh, Ir, Ni) could insert into C-F bonds.

-

Nickel Catalysis: Nickel(0) complexes, often ligated with phosphines (e.g.,

+

Modern Cross-Coupling (Kumada/Suzuki)

Modern protocols utilize Ni-catalyzed Kumada-Corriu or Suzuki-Miyaura coupling to selectively functionalize polyfluoroarenes. This allows for the precise construction of "fluorine-scaffolded" drugs where the position of every fluorine is critical for metabolic stability.

Part 4: Modern Arsenal – Applications in Drug Discovery

The "Fluorine Scan" is a standard medicinal chemistry tactic, but polyfluorinated rings offer distinct advantages:

-

Quadrupole Moments:

groups have an inverted quadrupole moment compared to phenyl groups, allowing for unique -

Metabolic Blocking: Multiple fluorines block P450 oxidation sites, extending half-life.

Case Study: Sotorasib (Lumakras)[1]

-

Target: KRAS G12C mutation (Non-Small Cell Lung Cancer).

-

Structure: Contains a 2-fluoro-6-hydroxyphenyl moiety and other fluorinated motifs.[1]

-

Role of Fluorine: The specific fluorination pattern locks the atropisomer conformation, ensuring the molecule fits the cryptic pocket of the KRAS protein.

Case Study: Pirtobrutinib (Jaypirca)[3]

-

Target: Bruton's Tyrosine Kinase (BTK).[2]

-

Structure: Features a difluorophenyl ring.

-

Significance: The fluorines modulate the pKa of adjacent protons and influence the binding kinetics, allowing it to function as a non-covalent inhibitor (overcoming resistance to covalent inhibitors like Ibrutinib).

Part 5: Experimental Protocols

Protocol A: Synthesis of Hexafluorobenzene (Historical "Manchester" Pyrolysis)

Note: For educational/historical reference only. Modern labs use commercial sources.

-

Precursor: Tribromofluoromethane (

). -

Apparatus: Platinum-lined nickel tube heated to 600–800°C.

-

Procedure: Pass

vapor through the tube under nitrogen flow (contact time ~1-5 seconds). -

Workup: Condense effluent in liquid air traps. Fractional distillation yields

(bp 80°C). -

Yield: ~40-60% (highly dependent on flow rate).

Protocol B: Nucleophilic Substitution ( ) on Pentafluoropyridine

A self-validating model reaction for polyfluoroarene reactivity.

-

Reagents: Pentafluoropyridine (1.0 equiv), Thiophenol (1.0 equiv),

(1.1 equiv). -

Solvent: Acetonitrile (MeCN), anhydrous.

-

Procedure:

-

Dissolve pentafluoropyridine in MeCN at 0°C.

-

Add

. -

Dropwise add thiophenol.

-

Stir at RT for 2 hours.

-

-

Observation: Reaction is exothermic. Formation of white precipitate (KF/KCl) indicates progress.

-

Validation:

NMR will show disappearance of the para-fluorine signal ( -

Outcome: 4-(Phenylthio)-2,3,5,6-tetrafluoropyridine.

References

-

Tatlow, J. C., et al. (1959). A New Synthesis of Hexafluorobenzene. Journal of the Chemical Society. Link

-

Birchall, J. M., & Haszeldine, R. N. (1959). Polyfluoroarenes.[3] Part I. The Synthesis of Hexafluorobenzene. Journal of the Chemical Society. Link

-

Chambers, R. D., et al. (1967). Nucleophilic substitution in polyfluoroarenes. Journal of the Chemical Society C. Link

-

Perutz, R. N., & Braun, T. (2007). Transition Metal-Mediated C–F Bond Activation. Comprehensive Organometallic Chemistry III. Link

-

FDA Drug Approvals. (2021). Sotorasib (Lumakras) Prescribing Information. Link

-

Wang, J., et al. (2023). Fluorine in Pharmaceutical Industry: Fluorinated Drugs Approved by FDA in 2021.[4] Chinese Chemical Letters. Link

Sources

- 1. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 2. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of the nucleophilic substitution reactions of polyfluoroarenes - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Handling of 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene

[1][2][3]

Executive Summary & Compound Architecture

1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene (CAS: 2384319-66-6) is a specialized polyhalogenated arene used primarily as a scaffold in the synthesis of agrochemicals and pharmaceuticals.[1][2][3] Its structural architecture—characterized by a lipophilic trifluoromethoxy (-OCF

This guide provides a definitive analysis of its solubility behavior, driven by structure-property relationships (SPR), and outlines self-validating protocols for solvent selection in cross-coupling reactions and purification.[1][2][3]

Physicochemical Driver

The compound’s solubility is governed by high lipophilicity and low polarizability .[1][2][3]

-

Lipophilic Core: The -OCF

group significantly increases the partition coefficient (LogP), making the molecule highly hydrophobic.[1][2][3] -

Electronic Shielding: The two ortho-fluorine atoms create an electron-deficient center, reducing van der Waals interactions with polar protic solvents.[1][2][3]

-

Physical State: Typically a low-melting solid or viscous liquid, requiring specific handling to prevent phase separation in cold storage.[1][2][3]

Solubility Landscape: Solvent Compatibility Matrix

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles derived from Hansen Solubility Parameters (HSP) for polyfluorinated iodoarenes.

Table 1: Predicted Solubility Profile

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent (>100 mg/mL) | Dipole-dipole interactions align well with the polarized C-F bonds; primary choice for extraction.[1][2][3] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane, MTBE | High (>50 mg/mL) | Oxygen lone pairs stabilize the electron-deficient aromatic ring; ideal for Grignard/Lithiation reactions.[1][2][3] |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High (>50 mg/mL) | |

| Esters & Ketones | Ethyl Acetate, Acetone | Moderate to High | Good solubility, though acetone may cause issues in specific base-catalyzed reactions (aldol side-reactions).[1][2][3] |

| Aliphatic Hydrocarbons | Hexanes, Pentane, Heptane | Moderate (Temp.[2][3] Dependent) | Soluble, but may require warming.[2][3] Often used as a co-solvent to precipitate impurities.[1][2][3] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | Poor interaction due to lack of H-bond acceptors on the solute; solubility decreases as water content increases.[1][2][3] |

| Water | Water, Aqueous Buffers | Insoluble (<0.1 mg/mL) | The hydrophobic -OCF |

Experimental Protocol: Saturation Shake-Flask Method

Standardized workflow for determining precise solubility limits (mg/mL) in a specific solvent.[1][2][3]

Phase 1: Preparation

-

Weighing: Accurately weigh 50 mg of 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at ambient temperature (25°C).[1][2][3]

-

Agitation: Vortex for 30 seconds after each addition.

Phase 2: Equilibration

-

If the solid dissolves immediately, add more compound until saturation (visible undissolved solid remains).[1][2][3]

-

Place the vial in a thermomixer at 25°C / 500 rpm for 24 hours . This ensures thermodynamic equilibrium is reached, preventing supersaturation errors.[1][2][3]

Phase 3: Quantification (HPLC/GC)

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required; Nylon may absorb the lipophilic compound).[1][2][3]

-

Dilution: Dilute the filtrate 100-fold with Acetonitrile (ACN).

-

Analysis: Inject into HPLC (C18 column, ACN/Water gradient). Calculate concentration against a pre-established calibration curve.[1][2][3]

Workflow Visualization

The following diagram illustrates the logical flow for determining solubility and selecting the appropriate solvent system for reaction vs. purification.

Figure 1: Decision matrix for solvent selection based on solubility performance and intended chemical application.[1][2]

Critical Applications in Synthesis

The solubility profile of this compound directly dictates the success of downstream metal-catalyzed cross-coupling reactions.[1][2][3]

A. Suzuki-Miyaura Coupling[1][2][3]

-

Challenge: The compound is insoluble in water, but Suzuki couplings often require an aqueous base.[1][2][3]

-

Solution: Use a biphasic system or water-miscible polar aprotic solvent.[1][3]

B. Sonogashira Coupling[1][2][3]

-

Challenge: Requires a homogeneous mixture of aryl iodide, alkyne, and catalyst.

C. Purification Strategy (Chromatography)

Due to its high lipophilicity (estimated LogP ~4-5), the compound will elute rapidly on silica gel if the solvent is too polar.[1][2][3]

Handling & Stability (Self-Validating Safety)

References

-

PubChem. (2025).[1][2][3] 1,3-Difluoro-5-iodobenzene (Analogous Structure Data). National Library of Medicine.[1][2][3] Retrieved from [Link]

-

Vanderbilt University. (2004). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link][2][3]

-

Hansen, C. M. (2007).[2][3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2][3] (Contextual reference for solubility prediction logic).

Methodological & Application

Topic: Optimized Suzuki-Miyaura Coupling Protocols for the Sterically Hindered and Electron-Deficient Aryl Iodide, 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to performing the Suzuki-Miyaura cross-coupling reaction with 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene, a sterically hindered and electron-deficient aryl iodide. The unique structural and electronic properties of this substrate necessitate carefully selected and robust catalytic systems to achieve high yields and avoid common side reactions. We present two field-proven protocols: one utilizing a highly efficient Buchwald-type precatalyst for maximum reliability and another employing a classic in-situ generated catalyst for flexibility. The underlying mechanistic principles guiding the choice of catalyst, ligand, base, and solvent are discussed to empower researchers to troubleshoot and adapt these methods for their specific synthetic targets.

Introduction and Mechanistic Rationale

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The target substrate, 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene, is a valuable building block for introducing a polyfluorinated aromatic moiety into complex molecules, a common strategy in drug discovery to enhance metabolic stability and modify electronic properties.

However, its structure presents two primary challenges:

-

Steric Hindrance: The iodine atom is flanked by an ortho-fluorine substituent, which can impede the initial oxidative addition step and the final reductive elimination step of the catalytic cycle.[3][4][5]

-

Electronic Deficiency: The presence of three highly electronegative groups (two fluorines and a trifluoromethoxy group) significantly lowers the electron density of the aromatic ring. While this activates the C-I bond towards oxidative addition, it requires a highly active and stable catalyst to see the cycle through to completion.

A successful protocol hinges on understanding and optimizing the key steps of the Suzuki-Miyaura catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established palladium-catalyzed cycle involving three main stages: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

Caption: Diagram 1: The Suzuki-Miyaura Catalytic Cycle.

-

Catalyst & Ligand Selection: To overcome steric barriers, bulky and electron-rich phosphine ligands are essential. Ligands from the Buchwald family, such as SPhos and XPhos, are exemplary choices.[9][10][11] Their steric bulk facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.[7] Using a well-defined precatalyst (e.g., XPhos Pd G3) ensures the rapid and efficient generation of the active monoligated Pd(0) species, which is critical for challenging substrates.[12][13]

-

Base Selection: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that readily participates in transmetalation.[14][15][16] For sensitive substrates, a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often ideal. Carbonates such as Cs₂CO₃ are also highly effective.

-

Solvent System: Anhydrous, degassed aprotic solvents like 1,4-dioxane or toluene are standard. The addition of a small amount of water can sometimes be beneficial for dissolving the inorganic base but must be carefully controlled.

Recommended Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

Protocol 1: High-Efficiency Coupling with a Buchwald Precatalyst

This protocol is recommended for achieving the highest yields and reliability, especially for difficult couplings or on a larger scale. It utilizes a well-defined precatalyst that ensures efficient formation of the active catalytic species.

Materials and Reagents:

-

1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (1.0 equiv.)

-

Arylboronic acid (1.2–1.5 equiv.)

-

XPhos Pd G3 (1-2 mol%) [CAS: 1445085-55-1]

-

Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv.)

-

1,4-Dioxane, anhydrous and degassed

Step-by-Step Procedure:

-

Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane via syringe (to a concentration of approx. 0.1 M with respect to the aryl iodide).

-

Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of a small, quenched aliquot.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Flexible In-Situ Catalyst Generation

This protocol generates the active catalyst in the reaction mixture from a palladium source and a separate ligand. It is a cost-effective alternative, though it may require more optimization.

Materials and Reagents:

-

1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (1.0 equiv.)

-

Arylboronic acid (1.2–1.5 equiv.)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos ligand (4 mol%) [CAS: 657408-07-6][9]

-

Cesium Carbonate (Cs₂CO₃), anhydrous (2.5 equiv.)

-

Toluene, anhydrous and degassed

-

Water, degassed

Step-by-Step Procedure:

-

Preparation: To a flame-dried Schlenk flask, add 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene, the arylboronic acid, and Cs₂CO₃.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon or Nitrogen three times.

-

Catalyst Addition: In a separate, small vial under an inert atmosphere, briefly mix the Pd(OAc)₂ and SPhos ligand in a small amount of toluene. Quickly add this catalyst slurry to the main reaction flask via syringe.

-

Solvent Addition: Add anhydrous, degassed toluene and degassed water (typically a 10:1 to 5:1 ratio of toluene:water) to the reaction flask.

-

Reaction: Heat the mixture to 110 °C with vigorous stirring for 16-24 hours.

-

Monitoring, Workup, and Purification: Follow steps 5-8 as described in Protocol 1.

Data Presentation and Workflow

The choice of protocol can be guided by the specific requirements of the synthesis. The following table summarizes the key parameters for easy comparison.

| Parameter | Protocol 1 (Precatalyst) | Protocol 2 (In-Situ) | Rationale |

| Catalyst System | XPhos Pd G3 (1-2 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Protocol 1 offers higher activity and reproducibility for challenging substrates.[12][13] |

| Base | K₃PO₄ (3 equiv.) | Cs₂CO₃ (2.5 equiv.) | K₃PO₄ is a robust, non-nucleophilic base ideal for complex systems.[15] Cs₂CO₃ is also highly effective. |

| Solvent | Anhydrous 1,4-Dioxane | Toluene / Water (e.g., 10:1) | Dioxane is excellent for many Suzuki couplings. The biphasic toluene/water system aids in dissolving the base. |

| Temperature | 100-110 °C | 110 °C | Elevated temperatures are required to overcome the activation energy for this hindered substrate. |

| Typical Yields | 75-95% | 60-85% | Yields are substrate-dependent. Protocol 1 generally provides higher and more consistent yields. |

General Experimental Workflow

The following diagram outlines the standard laboratory procedure for setting up and processing the Suzuki-Miyaura coupling reaction.

Caption: Diagram 2: General laboratory workflow for Suzuki coupling.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently anhydrous/degassed solvents.3. Base is not strong enough or has absorbed moisture. | 1. Ensure a robust inert atmosphere; use fresh, high-quality catalyst.2. Use freshly distilled/dried and thoroughly degassed solvents.3. Use freshly opened or dried base (e.g., K₃PO₄ dried in an oven). Try a stronger base like Cs₂CO₃. |

| Proto-deiodination Side Product | Presence of trace water or protic impurities leading to the replacement of Iodine with Hydrogen. | Rigorously dry all reagents and solvents. Ensure the boronic acid is of high quality. |

| Homo-coupling of Boronic Acid | Oxygen contamination can promote the homo-coupling pathway. | Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere throughout. |

| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Steric hindrance is too great for the chosen ligand. | 1. Increase reaction time and/or temperature slightly (e.g., to 120 °C).2. Switch to a bulkier ligand (e.g., from SPhos to XPhos or a more specialized Buchwald ligand).[11][17] |

Conclusion

The Suzuki-Miyaura coupling of 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene is a challenging yet highly achievable transformation. Success relies on the rational selection of a highly active and robust catalytic system capable of overcoming the significant steric and electronic hurdles presented by the substrate. The use of bulky, electron-rich phosphine ligands, particularly within well-defined precatalyst systems like XPhos Pd G3, in combination with a strong, anhydrous base, provides a reliable path to high yields. The protocols and rationale presented herein offer a comprehensive guide for researchers to successfully incorporate this valuable fluorinated building block into their synthetic programs.

References

-

Suzuki reaction - Wikipedia. [Link]

-

Alonso, F., et al. (2005). The Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction: A Computational Study. Journal of the American Chemical Society. [Link]

-

SPhos - Wikipedia. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

-

Suzuki Coupling Reaction – A Powerful Tool in Modern Organic Chemistry. [Link]

-

Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. The Journal of Organic Chemistry. [Link]

-

Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition. [Link]

-

Use of Base Metals in Suzuki Coupling - Wordpress. [Link]

-

What makes for a good catalytic cycle? A theoretical study of the SPhos ligand in the Suzuki–Miyaura reaction. Chemical Communications. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

-

Gousy, M., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]

-

Molnár, Á. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. [Link]

-

Gousy, M., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC. [Link]

-

An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. [Link]

-

Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. [Link]

-

Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro, 6-azaindole. Molecular Diversity. [Link]

-

Reddy, K. S., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Organic Letters. [Link]

-

Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands - ResearchGate. [Link]

-

Wong, S. M., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

-

Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

-

Amatore, C., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]

-

Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC. [Link]

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

-

Conditions for Suzuki-Miyaura coupling reactions. - ResearchGate. [Link]

-

Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]

-

Wang, W-Y., et al. (2014). Synthesis of 6-(Trifluoromethyl)phenanthridines via Palladium-Catalyzed Tandem Suzuki/C–H Arylation Reactions. The Journal of Organic Chemistry. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - ResearchGate. [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]

-

Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. [Link]

-

Suzuki cross-coupling reaction - YouTube. [Link]

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. [Link]

-

Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes - ResearchGate. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling Reaction – A Powerful Tool in Modern Organic Chemistry [mychemistry.blog]

- 3. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. SPhos - Wikipedia [en.wikipedia.org]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald Phosphine Ligands [merckmillipore.com]

- 12. pdf.smolecule.com [pdf.smolecule.com]

- 13. nasc.ac.in [nasc.ac.in]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. entegris.com [entegris.com]

Application Notes and Protocols for Sonogashira Reaction with 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Sonogashira Coupling of a Highly Functionalized Aryl Iodide

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper species, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3]

This guide provides an in-depth technical overview and detailed protocols for the Sonogashira reaction involving a specific and challenging substrate: 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene . This molecule presents a unique combination of features that influence its reactivity:

-

Aryl Iodide: The carbon-iodine bond is the most reactive among the aryl halides for oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.[2][4] This inherent reactivity allows for milder reaction conditions compared to aryl bromides or chlorides.

-

Electron-Deficient Ring: The presence of three strongly electron-withdrawing groups (two fluorine atoms and a trifluoromethoxy group) significantly lowers the electron density of the aromatic ring. This electronic effect can facilitate the oxidative addition step and often leads to higher reactivity in cross-coupling reactions.[5]

-

Steric Hindrance: The iodine atom is flanked by two fluorine atoms, which can introduce steric hindrance around the reaction center. This may necessitate careful optimization of the catalyst system, particularly the choice of ligands on the palladium center.

These application notes are designed to equip researchers with the foundational knowledge and practical protocols to successfully employ 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene in Sonogashira coupling reactions, a critical step in the synthesis of novel molecular entities for drug discovery and materials science.

The Mechanistic Heart of the Sonogashira Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]

Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

The Palladium Cycle:

-

Oxidative Addition: A low-valent palladium(0) complex, typically bearing phosphine ligands, undergoes oxidative addition to the aryl iodide (in this case, 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene). This forms a square planar palladium(II) intermediate.[4][6]

-

Transmetalation: The palladium(II) complex then reacts with a copper(I) acetylide species, which is generated in the copper cycle. This step involves the transfer of the alkynyl group from copper to palladium, displacing the iodide.[2]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired aryl-alkyne product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

The Copper Cycle:

-

Acetylide Formation: In the presence of a base, the terminal alkyne is deprotonated. The resulting acetylide anion then reacts with a copper(I) salt (typically CuI) to form a copper(I) acetylide.[2] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium center. The use of a copper co-catalyst significantly accelerates the reaction, allowing it to proceed under mild conditions.[2]

Strategic Considerations for Coupling with 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene

The specific electronic and steric nature of our substrate necessitates a carefully considered approach to reaction design.

| Parameter | Recommended Choice | Rationale |

| Palladium Pre-catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are commercially available, robust, and widely used catalysts for Sonogashira couplings.[2][4] Pd(PPh₃)₂Cl₂ is often preferred due to its higher stability. |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | CuI is the most common and effective co-catalyst for the formation of the reactive copper acetylide intermediate.[1][2] |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | An amine base is required to neutralize the HI formed as a byproduct and to facilitate the deprotonation of the terminal alkyne.[2] TEA is a common choice, while the bulkier DIPA can sometimes improve yields with sterically demanding substrates. |

| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | THF is a good general-purpose solvent for Sonogashira reactions at room temperature to moderate heat. DMF can be used for less reactive partners or when higher temperatures are required.[2] The choice of solvent can influence reaction rates and yields.[7] |

| Temperature | Room Temperature to 60 °C | Given the high reactivity of the aryl iodide, the reaction is expected to proceed at or near room temperature.[2] Gentle heating may be required for less reactive alkynes or to drive the reaction to completion. |

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene and organopalladium compounds should be handled with care.

Protocol 1: General Procedure for Sonogashira Coupling

This protocol provides a robust starting point for the coupling of various terminal alkynes with 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene.

Figure 2: A generalized workflow for the Sonogashira coupling protocol.

Materials:

-

1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (1.0 eq.)

-

Terminal alkyne (1.1 - 1.5 eq.)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 - 0.05 eq.)

-

Copper(I) iodide (CuI) (0.04 - 0.10 eq.)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0 - 3.0 eq.)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene, Pd(PPh₃)₂Cl₂, and CuI.

-

Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the anhydrous solvent (e.g., THF, 5-10 mL per mmol of aryl iodide) and the amine base via syringe.

-

Add the terminal alkyne dropwise to the stirring solution at room temperature.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[8][9]

Protocol 2: Copper-Free Sonogashira Coupling

In certain instances, the presence of copper can lead to undesirable side reactions, most notably the homocoupling of the terminal alkyne (Glaser coupling).[1][10] For sensitive substrates or when product purity is paramount, a copper-free protocol can be advantageous. These reactions often require slightly higher temperatures or more specialized catalyst systems.

Materials:

-

1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (1.0 eq.)

-

Terminal alkyne (1.2 - 2.0 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a specialized ligand) (0.02 - 0.05 eq.)

-

Base (e.g., Cs₂CO₃, K₂CO₃, or an amine like DIPA) (2.0 - 3.0 eq.)

-

Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Follow steps 1-3 of Protocol 1, omitting the addition of CuI.

-

Add the terminal alkyne to the reaction mixture.

-

Heat the reaction to a higher temperature (e.g., 80-100 °C) and stir.

-

Monitor the reaction as described in Protocol 1.

-

Follow the workup and purification procedure outlined in Protocol 1.

Troubleshooting and Optimization

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, insufficient temperature, poor quality reagents. | Ensure anhydrous and anaerobic conditions.[11] Increase reaction temperature. Use freshly purchased or purified reagents. Try a different palladium catalyst or ligand. |

| Alkyne Homocoupling | Presence of oxygen, high concentration of copper catalyst. | Rigorously deoxygenate all solvents and the reaction vessel. Consider a copper-free protocol. Reduce the amount of CuI. |

| Decomposition of Starting Material | Reaction temperature is too high, incompatible functional groups. | Lower the reaction temperature. Screen different bases and solvents. |

| Difficulty in Product Purification | Similar polarity of product and byproducts. | Optimize chromatography conditions (solvent system). Consider recrystallization. |

Conclusion

The Sonogashira coupling of 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene is a highly viable and efficient method for the synthesis of novel, functionalized alkynes. The inherent reactivity of the aryl iodide moiety, coupled with the electron-withdrawing nature of the substituents, predisposes this substrate to successful cross-coupling under relatively mild conditions. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous anhydrous and anaerobic techniques, researchers can readily access a diverse range of valuable building blocks for applications in medicinal chemistry and materials science. The protocols provided herein serve as a comprehensive starting point for the exploration of this versatile transformation.

References

-

Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

RSC Advances. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

-

ResearchGate. (2025, August 9). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. [Link]

-

Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

-

PMC. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

-

IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

-

MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

-

Journal of Chemical Education. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

-

Rsc.org. (2015, February 23). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. [Link]

-

ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]

-

ACS Publications - ACS.org. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. [Link]

-

STAR Protocols. (2024, February 22). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

-

The chemical reaction database. (2008, August 15). Copper-free Sonogashira coupling. [Link]

-

ResearchGate. (2025, August 9). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]

-

Journal of Organic Chemistry. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

-

ACS Publications. (2023, May 2). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials | ACS Omega. [Link]

-

KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

-

PMC. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. [Link]

-

RSC Advances. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

-

YouTube. (2020, July 25). Sonogashira Coupling. [Link]

-

ResearchGate. (2025, August 6). Iron-Catalyzed Sonogashira Type Cross-Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions | Request PDF. [Link]

-

ResearchGate. (2011, June 8). (PDF) Recent Advances in Sonogashira Reactions. [Link]

-

ResearchGate. Substrate scope for the palladium‐free Sonogashira coupling of aryl.... [Link]

-

PMC. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

-

RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

-

Semantic Scholar. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

Sources

- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. books.lucp.net [books.lucp.net]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. researchgate.net [researchgate.net]

- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 11. Sonogashira Coupling [organic-chemistry.org]

Application Note: Buchwald-Hartwig Amination of 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene

Executive Summary

The synthesis of highly functionalized, fluorinated anilines is a cornerstone of modern medicinal chemistry and agrochemical development. The substrate 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene presents a unique synthetic challenge due to extreme steric hindrance and electronic deficiency. This application note details a highly optimized, self-validating protocol for the Buchwald-Hartwig amination of this substrate, utilizing third-generation (G3) palladacycles to kinetically outcompete deleterious Nucleophilic Aromatic Substitution (SNAr) side reactions.

Mechanistic Rationale & Causality (E-E-A-T)

The Substrate Challenge

1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene (CAS: 2384319-66-6)[1] is a highly prized building block. The trifluoromethoxy (–OCF₃) group acts as a robust, lipophilic electron-withdrawing moiety that significantly enhances the metabolic stability and bioavailability of drug candidates[2]. However, this extreme electron deficiency, combined with the steric bulk of the two ortho-fluorine atoms flanking the iodine, makes traditional cross-coupling exceptionally difficult.

The Causality of Failure: SNAr Competition

In standard Buchwald-Hartwig aminations, aliphatic amines act as both nucleophiles and bases. With highly electron-deficient polyfluorinated aryl halides, the primary failure mode is the competing Nucleophilic Aromatic Substitution (SNAr) at the C–F bond[3]. The steric hindrance of the two ortho-fluorines slows the oxidative addition of the L-Pd(0) species into the C–I bond, allowing the uncatalyzed SNAr pathway to dominate[4].

Strategic Catalyst and Base Selection

To invert this selectivity, the catalytic cycle must be kinetically accelerated to outcompete the background SNAr.

-

Precatalyst Selection : Traditional Pd sources (e.g., Pd₂(dba)₃) require elevated temperatures to generate the active L-Pd(0) species, which inadvertently accelerates SNAr. Utilizing a third-generation palladacycle (e.g., BrettPhos Pd G3 ) ensures rapid, quantitative generation of the active monoligated Pd(0) complex at mild temperatures[5].

-

Ligand Selection : For primary amines, BrettPhos provides the optimal steric and electronic balance. Its electron-rich dialkylbiaryl phosphine framework accelerates oxidative addition into the sterically hindered C–I bond, while its extreme steric bulk forces rapid reductive elimination[6].

-

Base Selection : Strong alkoxide bases (e.g., NaOtBu) deprotonate the amine but also exacerbate SNAr and can degrade sensitive functional groups. A mild, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is critical to suppress C–F displacement[7].

Reaction Optimization Data

The following table summarizes the quantitative data driving the protocol design, highlighting the critical nature of base and ligand selection in suppressing the SNAr byproduct.

| Entry | Catalyst System (5 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield: C–N Coupled | Yield: SNAr Byproduct |

| 1 | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | < 5% | > 85% |

| 2 | BrettPhos Pd G3 / BrettPhos | NaOtBu | 1,4-Dioxane | 80 | 42% | 48% |

| 3 | RuPhos Pd G3 / RuPhos* | Cs₂CO₃ | 1,4-Dioxane | 80 | 84% | < 5% |

| 4 | BrettPhos Pd G3 / BrettPhos | Cs₂CO₃ | 1,4-Dioxane | 80 | 89% | < 2% |

*Note: RuPhos is the preferred ligand when coupling secondary amines, whereas BrettPhos is optimal for primary amines.

Pathway Visualization

Catalytic cycle of Buchwald-Hartwig amination vs. competing SNAr pathway.

Step-by-Step Experimental Protocol

This methodology is designed to be self-validating, ensuring that researchers can visually and analytically confirm the success of the reaction at key stages.

Scale: 1.0 mmol

Materials Required:

-

Aryl Halide: 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene (324 mg, 1.0 mmol)

-

Amine: Primary aliphatic or aromatic amine (1.2 mmol, 1.2 equiv)

-

Precatalyst: BrettPhos Pd G3 (18 mg, 0.02 mmol, 2 mol%)

-

Ligand: BrettPhos (11 mg, 0.02 mmol, 2 mol%)

-

Base: Cesium Carbonate (Cs₂CO₃) (652 mg, 2.0 mmol, 2.0 equiv)

-

Solvent: Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)

Procedure:

-

Inert Atmosphere Preparation: Causality: Pd(0) intermediates are highly sensitive to oxidation, which leads to catalyst deactivation and favors the uncatalyzed SNAr pathway.

-

Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Backfill with dry Argon (3 cycles).

-

-

Solid Reagent Loading:

-

Add BrettPhos Pd G3 (18 mg), BrettPhos (11 mg), and finely powdered, oven-dried Cs₂CO₃ (652 mg) to the Schlenk tube.

-

Self-Validation: The G3 precatalyst should appear as a pale yellow/greenish powder. If it is dark brown, it has degraded.

-

-

Liquid Reagent & Solvent Addition:

-

Under a positive flow of Argon, add 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (324 mg).

-

Add anhydrous 1,4-Dioxane (5.0 mL), followed by the amine (1.2 mmol).

-

Seal the tube with a Teflon screw cap.

-

-

Catalyst Activation & Heating:

-

Place the reaction vessel in a pre-heated oil bath at 80 °C.

-

Self-Validation (Colorimetric): Within 5–10 minutes of heating, the reaction mixture will transition from a pale suspension to a deep red/burgundy homogeneous solution. Causality: This color change visually confirms the deprotonation of the G3 precatalyst and the successful generation of the active L-Pd(0) species.

-

-

Reaction Monitoring:

-

Stir vigorously (800 rpm) for 4–6 hours.

-

Monitor via TLC (Hexanes/EtOAc) or LC-MS.

-

Self-Validation (Analytical): The desired C–N coupled product typically exhibits a lower Rf value than the highly non-polar starting aryl iodide. If a secondary spot with a higher Rf appears, it is indicative of the SNAr byproduct (C–F substitution).

-

-

Workup and Isolation:

-

Cool the reaction to room temperature.

-

Dilute with Ethyl Acetate (10 mL) and filter the mixture through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

-

Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

-

Concentrate the filtrate in vacuo and purify the crude residue via flash column chromatography on silica gel to afford the pure fluorinated aniline.

-

References

1.[1] 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene - CymitQuimica. CymitQuimica. 2. CAS 2384319-66-6 | Sigma-Aldrich: 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene. Sigma-Aldrich. 3.[2] Trifluoromethoxypyrazines: Preparation and Properties. MDPI. 4.[4] Development of Atroposelective Nucleophilic Substitutions Towards Pharmaceutically Relevant N-Heterocyclic Scaffolds. eScholarship.org. 5.[6] Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. ResearchGate. 6.[3] Nanoparticles as Heterogeneous Catalysts for ppm Pd-Catalyzed Aminations in Water. ACS Sustainable Chemistry & Engineering. 7.[7] 4-Bromo-2-fluorotoluene | 51436-99-8. Benchchem. 8.[5] Unveiling Incipient Reactivity Via Tandem Hydrosilylation Reaction Cascades and the Progress Toward the Total Synthesis of (–)-Cylindrocyclophane A. ProQuest.

Sources

- 1. 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene [cymitquimica.com]

- 2. Trifluoromethoxypyrazines: Preparation and Properties | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. escholarship.org [escholarship.org]

- 5. Unveiling Incipient Reactivity Via Tandem Hydrosilylation Reaction Cascades and the Progress Toward the Total Synthesis of (–)-Cylindrocyclophane A - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Bromo-2-fluorotoluene | 51436-99-8 | Benchchem [benchchem.com]

Application Note & Protocols: 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene as a Versatile Building Block for the Synthesis of Novel Active Pharmaceutical Ingredients (APIs)

Abstract

The strategic incorporation of fluorine atoms and fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethoxy (–OCF₃) group, in particular, is a highly sought-after moiety due to its unique electronic properties and lipophilicity.[1] This guide provides a comprehensive overview and detailed protocols for the synthetic application of 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene, a polyfunctional building block uniquely suited for the rapid construction of complex API candidates. The inherent reactivity differences between the carbon-iodine bond and the more inert carbon-fluorine bonds allow for highly selective, high-yield transformations, primarily through palladium-catalyzed cross-coupling reactions.[2][3] We present detailed, field-tested protocols for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions, enabling researchers to efficiently generate novel molecular architectures for drug discovery programs.

Introduction: The Strategic Value of the Building Block

1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene is a uniquely valuable reagent for API synthesis. Its structure combines three key features that medicinal chemists can exploit:

-

The Trifluoromethoxy Group: This group acts as a "super-lipophilic" hydrogen bond acceptor, capable of significantly improving a molecule's membrane permeability and metabolic stability. Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups.[1]

-

The ortho-Difluoro Motif: The two fluorine atoms flanking the point of substitution provide distinct advantages. They can act as weak hydrogen bond acceptors, influence conformation by restricting rotation, and block sites of metabolic attack (metabolic blocking).

-

A Reactive Iodo Handle: The carbon-iodine bond is the primary site of reactivity. Its susceptibility to oxidative addition by palladium(0) catalysts is significantly higher than that of the C-F bonds, enabling exquisite chemoselectivity in cross-coupling reactions.[3] This allows for the precise and predictable introduction of new carbon-carbon and carbon-nitrogen bonds.

This combination makes the title compound an ideal starting point for building libraries of diverse compounds around a stable, fluorinated core.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₂F₅IO |

| Molecular Weight | 324.0 g/mol |

| Appearance | Colorless to Yellow Liquid |

| Purity | ≥98% |

| CAS Number | 153338-23-9 |

| Storage | Sealed in dry, room temperature. |

Core Synthetic Transformations & Protocols

The primary utility of 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene lies in its application in palladium-catalyzed cross-coupling reactions. The protocols below are designed to be robust starting points for a variety of substrates.

General Workflow for API Precursor Synthesis

The following diagram illustrates the general workflow, highlighting how this single starting material can be diversified into three major classes of compounds, each a critical scaffold in numerous APIs.

Caption: Diversification workflow for API synthesis.

Protocol: Sonogashira Coupling for Aryl-Alkyne Synthesis

Principle: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, a valuable linkage for constructing rigid scaffolds found in many therapeutic agents.[4] The reaction is co-catalyzed by palladium and copper.[4][5]

Materials & Reagents:

-

1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene

-

Terminal alkyne (e.g., phenylacetylene, 2-methyl-3-butyn-2-ol)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., Dioxane, THF, or DMF)

-

Anhydrous base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

-

Schlenk flask or sealed reaction vial

-

Inert gas supply (Argon or Nitrogen)

Detailed Step-by-Step Protocol:

-

To a dry Schlenk flask, add 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (1.0 mmol, 1.0 eq.).

-

Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous solvent (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 eq.) via syringe.

-

Add the terminal alkyne (1.2 mmol, 1.2 eq.) via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.[6]

-

Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove catalyst residues.

-

Wash the organic phase with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Causality & Expertise:

-

Why a Copper Co-catalyst? The copper(I) acetylide is formed in situ and undergoes transmetalation with the palladium complex much more rapidly than the alkyne itself, accelerating the catalytic cycle.[5]

-

Why an Anhydrous Amine Base? The amine serves both as a base to deprotonate the alkyne and as a solvent. It also scavenges the HI generated during the reaction. Using an anhydrous grade is crucial to prevent unwanted side reactions, such as the Glaser homocoupling of the alkyne.[7]

Protocol: Suzuki-Miyaura Coupling for Bi-aryl Synthesis

Principle: The Suzuki-Miyaura reaction is one of the most powerful and versatile C-C bond-forming reactions, coupling the aryl iodide with an organoboron species (boronic acid or ester).[8][9] This is a primary method for creating the bi-aryl cores common in many blockbuster drugs.

Materials & Reagents:

-

1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene

-

Arylboronic acid or pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand)

-

Phosphine ligand (if using Pd(OAc)₂, e.g., SPhos, XPhos)

-

Aqueous base (e.g., K₂CO₃, Cs₂CO₃, or NaOH)[10]

-

Solvent system (e.g., Dioxane/water, Toluene/water, or DME)

-

Schlenk flask or sealed reaction vial

-

Inert gas supply (Argon or Nitrogen)

Detailed Step-by-Step Protocol:

-

In a Schlenk flask, combine 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed solvent system (e.g., Dioxane, 4 mL and Water, 1 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate).

Causality & Expertise:

-

The Role of the Base: The base is critical for the transmetalation step. It activates the boronic acid, forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻) that readily transfers its aryl group to the palladium center.[11] The choice of base can significantly impact yield and reaction time.[10]

-

Ligand Selection: For challenging or sterically hindered couplings, simple catalysts like Pd(PPh₃)₄ may be insufficient. Using a combination of a palladium precursor like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) can dramatically improve reaction rates and yields by promoting the rate-limiting reductive elimination step.

Protocol: Buchwald-Hartwig Amination for Aryl-Amine Synthesis

Principle: This reaction forms a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine, providing direct access to substituted anilines, which are prevalent in pharmaceuticals.[12][13]

Catalytic Cycle Visualization

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Materials & Reagents:

-